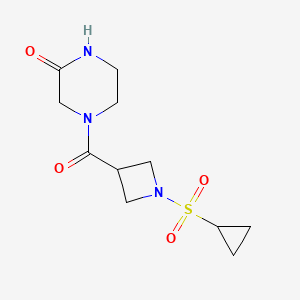

4-(1-(Cyclopropylsulfonyl)azetidine-3-carbonyl)piperazin-2-one

Description

4-(1-(Cyclopropylsulfonyl)azetidine-3-carbonyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted at the 4-position with a cyclopropylsulfonyl azetidine carbonyl moiety. The piperazin-2-one ring (a six-membered ring containing two nitrogen atoms and one ketone group) provides a rigid scaffold, while the azetidine (four-membered saturated nitrogen ring) and cyclopropylsulfonyl groups introduce steric constraints and electronic effects.

Properties

IUPAC Name |

4-(1-cyclopropylsulfonylazetidine-3-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S/c15-10-7-13(4-3-12-10)11(16)8-5-14(6-8)19(17,18)9-1-2-9/h8-9H,1-7H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWRYWNMQVTQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCNC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Cyclopropylsulfonyl)azetidine-3-carbonyl)piperazin-2-one typically involves multiple steps, starting with the preparation of the azetidine and piperazine intermediates. One common method involves the stereoselective reduction of β-mesyloxyketimines followed by base-induced cyclization to generate the azetidine ring . The piperazine moiety can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to scale up the production while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions

4-(1-(Cyclopropylsulfonyl)azetidine-3-carbonyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine or piperazine rings, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanoborohydride for reductions, and bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for cyclization reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown IC50 values ranging from 10 µM to 50 µM against specific tumor types, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

Preliminary studies suggest that 4-(1-(Cyclopropylsulfonyl)azetidine-3-carbonyl)piperazin-2-one may modulate inflammatory responses. It has been observed to reduce pro-inflammatory cytokines in human macrophages, indicating potential utility in treating inflammatory diseases.

Antibacterial Properties

The compound has demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. Its effectiveness as an acetylcholinesterase inhibitor further supports its pharmacological relevance in treating infections .

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in critical signaling pathways. Protein kinases regulate cellular functions such as growth, differentiation, and metabolism, making them vital targets in drug development for various diseases, including cancer and inflammatory disorders .

Cancer Cell Line Studies

In a series of experiments involving different cancer cell lines, the compound was tested for cytotoxic effects. The results indicated that it significantly inhibited cell proliferation, with varying degrees of potency depending on the specific cell line tested.

Inflammation Models

In vitro assays conducted on human macrophages revealed that treatment with this compound led to a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in managing chronic inflammatory conditions.

Data Tables

Mechanism of Action

The mechanism of action of 4-(1-(Cyclopropylsulfonyl)azetidine-3-carbonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in ring-opening reactions, which can modulate biological activity . The piperazine moiety can interact with various receptors and enzymes, influencing their function and leading to potential therapeutic effects .

Biological Activity

The compound 4-(1-(Cyclopropylsulfonyl)azetidine-3-carbonyl)piperazin-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cyclopropylsulfonyl group and an azetidine carbonyl moiety. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that may contribute to its biological interactions.

Research indicates that compounds similar to This compound often exhibit activity through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : Many piperazine derivatives act as inhibitors of various enzymes, potentially affecting pathways involved in disease processes.

- Receptor Modulation : Compounds in this class may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through in vitro studies. Key findings include:

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives targeting poly(ADP-ribose) polymerase (PARP) have demonstrated effectiveness against BRCA1-deficient cancers .

- Neuropharmacological Effects : Some piperazine derivatives are known to modulate cannabinoid receptors, which could lead to applications in treating obesity and mood disorders .

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds related to This compound :

- Cancer Research :

- Neuropharmacology :

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Chlorophenyl Derivatives: The 3-chlorophenyl substitution at N1 (as in 1-(3-chlorophenyl)piperazin-2-one) demonstrates moderate cytotoxicity against cancer cell lines (HT-29 and A549) but low selectivity (high IC₅₀ in normal MRC-5 cells) .

- Target Compound : The cyclopropylsulfonyl azetidine group in 4-(1-(Cyclopropylsulfonyl)azetidine-3-carbonyl)piperazin-2-one likely enhances steric bulk and electron-withdrawing effects compared to chlorophenyl or alkyne substituents. This may improve target specificity or metabolic stability, though experimental data are lacking in the provided evidence.

Conformational Analysis

The puckering of the piperazin-2-one ring influences binding interactions. In contrast, smaller substituents (e.g., butynyl in ) may allow greater conformational flexibility .

Physicochemical Properties

- Solubility : The sulfonyl group in the target compound may improve aqueous solubility compared to hydrophobic chlorophenyl or alkyne derivatives .

Q & A

Q. What experimental controls are critical when studying metabolic pathways of this compound?

- Methodological Answer :

- Stable Isotope Labeling : Use deuterated analogs to track metabolic products via LC-MS .

- CYP Enzyme Inhibition Assays : Include positive controls (e.g., ketoconazole for CYP3A4) to validate enzyme-specific metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.